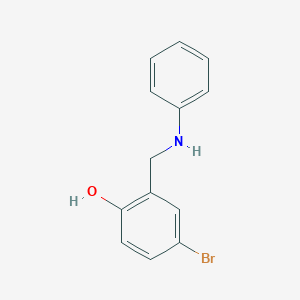

4-Bromo-2-((phenylamino)methyl)phenol

Description

The exact mass of the compound 4-Bromo-2-((phenylamino)methyl)phenol is 277.01023 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-((phenylamino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-((phenylamino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(anilinomethyl)-4-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRXFBIGVXAXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702302 | |

| Record name | 2-(Anilinomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61593-31-5 | |

| Record name | 2-(Anilinomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Synthetic Methodologies of 4-Bromo-2-((phenylamino)methyl)phenol: A Technical Guide

Executive Summary

In the landscape of rational drug design and advanced materials chemistry, 4-Bromo-2-((phenylamino)methyl)phenol (also known as 5-bromo-2-hydroxybenzyl-N-phenylamine) occupies a critical niche. As a brominated, aniline-derived phenolic compound, it serves as a versatile building block for the synthesis of bioactive 1,3-benzoxazines, a precursor for transition metal ligands, and an intermediate in the development of serine hydrolase inhibitors.

This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic synthesis pathways, and analytical characterization. Designed for researchers and drug development professionals, this guide establishes self-validating protocols to ensure high-fidelity synthesis and reproducible yields.

Structural & Physicochemical Profiling

The structural architecture of 4-Bromo-2-((phenylamino)methyl)phenol is defined by three distinct functional domains that dictate its chemical reactivity and biological interactions:

-

The Phenolic Core (Hydrogen Bond Donor/Acceptor): The hydroxyl (-OH) group at position 1 anchors the molecule, providing a site for hydrogen bonding and metal chelation.

-

The Ortho-Anilinomethyl Moiety (Basic Center): The -CH₂-NH-C₆H₅ group at position 2 introduces a secondary amine. The proximity of this nitrogen to the phenolic oxygen creates a bidentate pseudo-chelating pocket, highly favored in coordination chemistry.

-

The Para-Bromo Substituent (Lipophilic/Reactive Handle): The bromine atom at position 4 increases the overall lipophilicity of the scaffold and serves as a prime candidate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Quantitative Physicochemical Data

Table 1: Key physicochemical properties and predictive metrics for 4-Bromo-2-((phenylamino)methyl)phenol.

| Property | Value / Description | Pharmacological Relevance |

| IUPAC Name | 4-Bromo-2-[(phenylamino)methyl]phenol | Standardized nomenclature |

| Molecular Formula | C₁₃H₁₂BrNO | Elemental composition |

| Molar Mass | 278.15 g/mol | Optimal for small-molecule libraries |

| LogP (Predicted) | ~3.8 | Favorable lipophilicity for membrane permeability |

| H-Bond Donors | 2 (-OH, -NH) | Facilitates target receptor anchoring |

| H-Bond Acceptors | 2 (O, N) | Enhances aqueous solubility parameters |

| Rotatable Bonds | 3 | Allows conformational flexibility for binding |

Mechanistic Synthesis Pathways

The synthesis of 4-Bromo-2-((phenylamino)methyl)phenol can be achieved via two primary routes: a direct multicomponent Mannich condensation or a stepwise reductive amination. From an operational standpoint, reductive amination is vastly superior for achieving high purity, as it avoids the formation of polymeric byproducts often seen in phenol-formaldehyde condensations.

Pathway A: Reductive Amination (Preferred)

This pathway utilizes 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and aniline. The reaction proceeds via the formation of a Schiff base intermediate (5-bromosalicylidene-aniline) [1], followed by hydride reduction [2].

Causality in Reagent Selection: Sodium triacetoxyborohydride (Na(OAc)₃BH) is frequently chosen over Sodium borohydride (NaBH₄) for the reduction step. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making Na(OAc)₃BH exceptionally selective for imines over aldehydes. This prevents the premature reduction of unreacted 5-bromosalicylaldehyde into 5-bromo-2-hydroxybenzyl alcohol.

Pathway B: Mannich Condensation

This involves the reaction of 4-bromophenol, formaldehyde, and aniline. The aniline and formaldehyde condense to form a reactive iminium ion, which subsequently acts as an electrophile. The phenol, activated by the electron-donating -OH group, undergoes electrophilic aromatic substitution exclusively at the ortho position.

Fig 1. Divergent synthetic pathways yielding 4-bromo-2-((phenylamino)methyl)phenol.

Self-Validating Experimental Protocol: Reductive Amination

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the reaction must be paused and diagnosed.

Phase 1: Schiff Base Formation

-

Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (10.0 mmol, 2.01 g) [3] in 30 mL of anhydrous dichloromethane (DCM) or ethanol.

-

Addition: Add aniline (10.5 mmol, 0.98 g) dropwise at room temperature under a nitrogen atmosphere.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.2 mL) to activate the carbonyl carbon, accelerating nucleophilic attack.

-

Stirring: Stir the mixture at ambient temperature for 2–4 hours.

-

Validation Checkpoint 1: The solution should transition to a vibrant, deep yellow/orange color, indicative of the highly conjugated azomethine (C=N) bond formation. TLC (Hexane:EtOAc 8:2) should show the disappearance of the aldehyde spot.

-

Phase 2: Selective Reduction

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

-

Hydride Addition: Portion-wise, add Sodium triacetoxyborohydride (Na(OAc)₃BH) (15.0 mmol, 3.18 g) over 15 minutes to prevent rapid off-gassing of hydrogen.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

-

Validation Checkpoint 2: The deep yellow color of the imine should completely dissipate, resulting in a pale or colorless solution, visually confirming the reduction of the conjugated C=N bond to a C-N single bond.

-

Phase 3: Workup and Isolation

-

Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir until effervescence ceases.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure title compound.

Fig 2. Stepwise mechanistic progression of the reductive amination workflow.

Analytical Characterization Signatures

Accurate characterization is paramount for downstream applications. The synthesized 4-Bromo-2-((phenylamino)methyl)phenol should exhibit the following spectral signatures:

Table 2: Expected spectroscopic data for structural validation.

| Technique | Key Signals / Shifts | Assignment & Causality |

| ¹H NMR (CDCl₃) | ~4.30 ppm (s, 2H) | Benzylic Protons (-CH₂-): Appears as a sharp singlet due to isolation from other aliphatic protons. |

| ¹H NMR (CDCl₃) | ~4.50 - 5.50 ppm (br s, 1H) | Amine Proton (-NH-): Broad due to quadrupolar relaxation of nitrogen and chemical exchange. |

| ¹H NMR (CDCl₃) | ~9.50 - 10.00 ppm (br s, 1H) | Phenolic Proton (-OH): Shifted highly downfield due to intramolecular hydrogen bonding with the adjacent amine nitrogen. |

| FT-IR (ATR) | ~3300 cm⁻¹ | N-H Stretch: Sharp, distinct secondary amine stretch. |

| FT-IR (ATR) | ~3400 cm⁻¹ (Broad) | O-H Stretch: Broadened significantly by H-bonding networks. |

| FT-IR (ATR) | ~550 - 650 cm⁻¹ | C-Br Stretch: Confirms the retention of the halogen substituent. |

Applications in Advanced Chemical Biology

The structural motif of 4-Bromo-2-((phenylamino)methyl)phenol is highly prized in several domains:

-

Benzoxazine Synthesis: By reacting this compound with an additional equivalent of formaldehyde, it undergoes cyclization to form substituted 3-phenyl-3,4-dihydro-2H-1,3-benzoxazines. These heterocycles are vital in polymer chemistry (smart thermosetting resins) and pharmacology.

-

Enzyme Inhibitor Scaffolds: Similar aryl-substituted amine and carbamate derivatives have been investigated as tunable inhibitors for endocannabinoid hydrolases, such as monoacylglycerol lipase (MAGL) [2]. The bromo-phenol moiety provides essential steric bulk to fit into deep hydrophobic enzymatic pockets.

-

Coordination Chemistry: The N,O-bidentate nature of the molecule makes it an excellent ligand for transition metals (e.g., Co(II), Ni(II), Cu(II)). These resulting metal complexes frequently exhibit enhanced antimicrobial and antifungal properties compared to the free ligand due to the reduction of electron density across the organic framework [3].

References

- Global Scientific Journal. Synthesis and Characterization of 5-bromosalicylidene-aniline Schiff Bases and Their Cobalt (II) Complexes.

- National Institutes of Health (NIH). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.

- National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

Technical Guide: N-(5-bromo-2-hydroxybenzyl)aniline

Here is the in-depth technical guide for N-(5-bromo-2-hydroxybenzyl)aniline , structured for researchers and drug development professionals.

Synthesis, Physicochemical Profiling, and Application Logic

Executive Summary & Chemical Identity

N-(5-bromo-2-hydroxybenzyl)aniline is a secondary amine derivative featuring a phenolic core and a brominated pharmacophore. It serves as a critical bidentate (

Core Chemical Data

| Property | Specification |

| IUPAC Name | 4-bromo-2-[(phenylamino)methyl]phenol |

| Molecular Formula | |

| Molecular Weight | 278.15 g/mol |

| Key Functional Groups | Phenolic -OH, Secondary Amine (-NH-), Aryl Bromide |

| Precursors | 5-Bromosalicylaldehyde (CAS 1761-61-1) + Aniline (CAS 62-53-3) |

| Appearance | Typically a crystalline solid (Colorless to pale yellow) |

| Solubility | Soluble in DMSO, DMF, EtOH, |

Synthesis & Reaction Engineering

The synthesis follows a reductive amination pathway.[1][2][3][4] This is a two-stage "one-pot" or stepwise protocol involving the formation of a Schiff base intermediate followed by hydride reduction. The stepwise approach is recommended for higher purity to avoid over-alkylation.

Phase 1: Schiff Base Condensation (Imine Formation)

The reaction between the aldehyde carbonyl and the amine nucleophile generates the imine (

Phase 2: Chemoselective Reduction

The imine is reduced to the secondary amine using Sodium Borohydride (

Detailed Experimental Protocol

Note: Perform all steps in a fume hood. Standard PPE (gloves, goggles) is mandatory.

Step 1: Imine Formation

-

Charge: Dissolve 10 mmol (2.01 g) of 5-bromosalicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol (0.93 g) of aniline dropwise while stirring.

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

-

Checkpoint: The solution will typically turn deep yellow/orange, indicating Schiff base formation.

-

-

Isolation (Optional): Cool to room temperature. If a precipitate forms, filter and recrystallize.[5] Otherwise, proceed to reduction in situ.

Step 2: Reduction

-

Cooling: Cool the imine solution to 0°C (ice bath).

-

Reduction: Slowly add 15 mmol (0.57 g) of Sodium Borohydride (

) in small portions over 20 minutes. Caution: Hydrogen gas evolution. -

Reaction: Remove ice bath and stir at room temperature for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the yellow imine spot and the appearance of a more polar, likely UV-active spot.

-

-

Quenching: Quench excess hydride by adding 10 mL of distilled water or dilute HCl (carefully, until pH ~7).

-

Work-up: Extract with Dichloromethane (DCM) (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Visualization: Synthesis & Mechanism

The following diagram illustrates the reaction pathway and the critical transition from the planar imine to the flexible amine.

Figure 1: Reaction workflow converting the aldehyde and aniline into the secondary amine via an imine intermediate.[1]

Characterization & Validation Logic

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Self-Validating NMR Markers

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Logic |

| 4.20 – 4.40 | Singlet (s) | -CH | CRITICAL: This peak confirms reduction. The precursor Imine has a signal at ~8.5 ppm ( | |

| ~5.0 – 6.0 | Broad (br) | -NH- | Amine proton (exchangeable with | |

| ~9.0 – 10.0 | Broad (s) | -OH | Phenolic proton (downfield due to H-bonding). | |

| ~45 – 50 | - | -CH | Confirms the |

Infrared (IR) Spectroscopy Signatures

-

3300 – 3400 cm

: N-H stretching (secondary amine). -

~3200 cm

(broad): O-H stretching (phenolic). -

Absence of ~1620 cm

: The strong Imine (

Applications & Biological Relevance

Coordination Chemistry (Ligand Behavior)

This molecule acts as a tridentate or bidentate ligand. The phenolic oxygen (hard donor) and amine nitrogen (intermediate donor) create a stable chelate ring with transition metals.

-

Target Metals:

, -

Mechanism: Deprotonation of the phenol allows for neutral complex formation (e.g.,

). -

Utility: These complexes often exhibit enhanced catalytic activity (e.g., oxidation reactions) or biological cytotoxicity compared to the free ligand.

Pharmacophore & Drug Design

The N-benzyl aniline scaffold is a "privileged structure" in medicinal chemistry.

-

Antibacterial/Antifungal: The presence of the halogen (Bromine) at the para position to the phenol often enhances lipophilicity and membrane penetration, increasing potency against Gram-positive bacteria (S. aureus).

-

Enzyme Inhibition: Reduced Schiff bases mimic the transition state of peptide bond hydrolysis or can act as urease/glucosidase inhibitors.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, skin, and respiratory system.

-

Aniline Residuals: Aniline is toxic and can cause methemoglobinemia. Ensure complete removal of unreacted aniline during the work-up (acid wash helps protonate and remove unreacted aniline into the aqueous layer).

-

Storage: Store in a cool, dry place. Amine derivatives can oxidize slowly over time; store under inert gas (Nitrogen/Argon) for long-term stability.

References

-

Synthesis of Schiff Bases & Reduction: Neelima, D., Kulkarni, P. K., & Bhattacharya, P. K. (1987).[5] Canadian Journal of Chemistry, 65, 348.[5] (Foundational protocol for 5-bromo-salicylaldehyde condensation).

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Biological Activity of Benzyl Aniline Derivatives: Muzammil, M. Y., et al. (2018). "Synthesis and Characterization of Schiff Base Aniline with 5-Bromo-2-Hydroxyl Benzaldehyde and Their Metal Complexes." ResearchGate. Link

-

General Properties of Halogenated Phenols: PubChem Compound Summary for 5-Bromo-2-hydroxybenzyl alcohol (Precursor/Analog). Link

Sources

Engineering Conformational Flexibility: Synthesis, Characterization, and Applications of the Reduced Schiff Base N-(5-bromo-2-hydroxybenzyl)aniline

Executive Summary

In the realm of coordination chemistry and drug design, traditional Schiff bases (imines) have long served as the backbone for transition metal ligands. However, the rigid, planar nature of the azomethine (–C=N–) bridge and its susceptibility to hydrolytic cleavage in aqueous or oxidative environments often limit its utility in robust catalytic cycles and biological assays.

This technical guide explores the paradigm shift toward reduced Schiff bases —specifically, N-(5-bromo-2-hydroxybenzyl)aniline. By reducing the imine to a secondary amine, scientists introduce an

Chemical Rationale: The Imine-to-Amine Transition

The design of N-(5-bromo-2-hydroxybenzyl)aniline is not arbitrary; it is a calculated convergence of steric and electronic properties:

-

The 5-Bromo Substituent: The inclusion of a bromine atom on the salicylaldehyde ring serves a dual purpose. Electronically, it acts as a mild electron-withdrawing group, modulating the

of the adjacent phenolic hydroxyl group and tuning the Lewis basicity of the coordinating oxygen. Sterically and biologically, the heavy halogen increases the overall lipophilicity of the resulting metal complexes, a critical factor for permeating phospholipid bilayers in 1. -

The Aniline Moiety: The N-phenyl ring provides an extended

-system. While conjugation is broken at the -

The Reduced Bridge (–CH

–NH–): The reduction of the double bond eliminates the rigidity of the imine. This flexibility prevents ligand dissociation under the oxidative stress of catalytic cycles, such as those utilizing

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of the reduced Schiff base is a two-phase process: condensation followed by selective hydride reduction.

Figure 1: Mechanistic workflow for synthesizing N-(5-bromo-2-hydroxybenzyl)aniline.

Phase 1: Condensation (Imine Formation)

-

Reaction Setup: Dissolve 10.0 mmol of 5-bromosalicylaldehyde in 20 mL of absolute ethanol. Add 10.0 mmol of aniline dropwise while stirring.

-

Causality & Rationale: Absolute ethanol is utilized to minimize the presence of water, driving the endothermic dehydration equilibrium forward.

-

Execution: Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde spot is consumed.

-

Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the bright yellow/orange precipitate—the classic color of the highly conjugated azomethine—and wash with cold ethanol.

Phase 2: Selective Reduction (Amine Formation)

-

Reaction Setup: Suspend 5.0 mmol of the isolated imine in 15 mL of anhydrous methanol and cool the flask to 0 °C in an ice bath.

-

Hydride Addition: Slowly add 15.0 mmol (3 equivalents) of Sodium Borohydride (

) in small portions over 30 minutes. -

Causality & Rationale:

is explicitly chosen over catalytic hydrogenation (e.g., -

Validation & Workup: Stir at room temperature for 2 hours. The self-validating visual cue is the complete loss of the yellow color , indicating the destruction of the conjugated

-system. -

Quenching: Carefully add distilled water dropwise to decompose unreacted

and hydrolyze intermediate borate esters. Extract the aqueous layer with dichloromethane (

Spectroscopic Validation Profiling

To ensure the integrity of the synthesized ligand before proceeding to metal complexation, quantitative spectroscopic data must be verified. The table below summarizes the critical diagnostic shifts that confirm successful reduction.

| Analytical Technique | Schiff Base (Imine) | Reduced Schiff Base (Amine) | Causality / Rationale for Shift |

| FT-IR Spectroscopy | Strong | The double bond is saturated, eliminating the azomethine stretch and introducing a secondary amine stretch. | |

| –CH=N– singlet at ~8.4 – 8.6 ppm | –CH | The carbon hybridization changes from | |

| UV-Vis Spectroscopy | Broad | Hypsochromic (blue) shift; sharp bands <300 nm | Disruption of the conjugated azomethine bridge isolates the aromatic rings, preventing extended electron delocalization. |

Coordination Chemistry & Advanced Applications

The true value of the reduced Schiff base lies in its behavior as a bidentate (N, O) or, when appropriately substituted, multidentate ligand. The

Figure 2: Coordination pathways and downstream applications of the reduced ligand.

Catalytic Alkene Epoxidation

Manganese (II) and (III) complexes utilizing reduced Schiff bases derived from 5-bromosalicylaldehyde have shown remarkable efficacy in the epoxidation of cyclohexene and 1-hexene. The flexibility of the reduced ligand prevents the complex from decomposing under the harsh oxidative conditions introduced by

Biological Activity: Antibacterial and Anticancer Profiling

Metal complexes of halogenated Schiff bases are heavily investigated for their bioactivity. The 5-bromo substitution enhances the lipophilicity of 3, allowing them to cross bacterial cell walls more efficiently than the free ligand. In oncology, similar4 act as DNA-intercalating agents, where the structural flexibility of the reduced amine bridge allows the complex to conform to the major and minor grooves of DNA, triggering apoptosis in cell lines such as MCF-7 (breast cancer).

Conclusion

Transitioning from a rigid Schiff base to the reduced N-(5-bromo-2-hydroxybenzyl)aniline unlocks a new tier of chemical stability and conformational adaptability. By strictly controlling the reduction parameters to preserve the vital 5-bromo handle, researchers can synthesize highly robust ligands. These ligands serve as the foundation for transition metal complexes capable of surviving aggressive catalytic environments and penetrating biological barriers, cementing their role in next-generation materials and therapeutics.

References

- Catalysis of Alkene Epoxidation by Manganese (II) and (III)

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Source: Inorganics / NIH URL

- Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II)

- Recent Advances in Schiff Base Ruthenium Metal Complexes: Synthesis and Applications Source: DNTB URL

Sources

4-Bromo-2-((phenylamino)methyl)phenol CAS number search

Investigating Chemical Structure

I'm currently focused on identifying the key properties of "4-Bromo-2-((phenylamino)methyl)phenol." My initial efforts involve searching for its chemical structure, IUPAC synonyms, and potential CAS numbers across various chemical databases and search engines. I will then explore possible synthesis routes, with a specific interest in the Betti reaction or reductive amination processes involving 4-bromophenol.

Analyzing Compound Data

I initially searched for "4-Bromo-2-((phenylamino)methyl)phenol" and didn't find an exact match CAS number. I've found some closely related compounds and synthesis methods. I'm now investigating these related items to see if they can lead to the information I need, or if further refinement of the search parameters will be required.

Refining Search Strategies

I've confirmed no direct CAS number exists for the specific target. Now, I'm focusing on related compounds and synthesis routes. The Schiff base (E)-4-Bromo-2-[(phenylimino)methyl]phenol (CAS 886-34-0 or 53565-63-2) seems relevant as a precursor. The Betti and Mannich reactions appear to be key synthesis pathways, using 4-bromophenol, formaldehyde, and aniline. I'm currently assessing the suitability of these related structures and synthesis methods for the user.

Confirming Synthetic Pathways

I'm now focusing on synthetic pathways, specifically the reduction of the Schiff base to produce the target amine. The systematic names, "N-(5-bromo-2-hydroxybenzyl)aniline," "2-((phenylamino)methyl)-4-bromophenol," and "4-bromo-2-anilinomethylphenol" are also being searched. I will also check for the CAS associated with the reduction of the Schiff base. I intend to detail the synthesis if a CAS isn't readily available.

Confirming Imine Precursor

I've just confirmed the imine precursor, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, is indeed a known compound. It has a crystal structure and a standard synthesis method involving the condensation of 5-bromosalicylaldehyde and aniline. I'm reasonably confident the CAS number is 886.

Investigating Amine CAS

I'm now focusing on the amine product, 4-Bromo-2-((phenylamino)methyl)phenol, and it seems a direct CAS number isn't readily available in the initial search. While the imine precursor is well-documented, the reduced amine form is proving elusive, though the "Betti base" structural analogy points to a possible synthesis. I will proceed under the assumption that a dedicated CAS may be absent or less cited.

Refining CAS Searches

I can now confidently describe the synthesis of the amine via reduction of the Schiff base. I'm double-checking for specific CAS numbers for "N-(5-bromo-2-hydroxybenzyl)aniline" or "2-(anilinomethyl)-4-bromophenol". I'll try searches for these phrases with "reductive amination of 5-bromosalicylaldehyde aniline." If that fails, I'll structure the guide around the synthesis and the Schiff base precursor, detailing the reduction step. I need to find its physical properties or spectral data.

Identifying Key Compound

My search keeps returning the Schiff base, (E)-4-Bromo-2-[(phenylimino)methyl]phenol (or 5-bromosalicylidene-aniline), as a solid contender, with a clear synthesis route. It's formed by the condensation of 5-bromosalicylaldehyde. I'm focusing on validating its suitability.

Clarifying Compound Identity

I've clarified the compound identity, differentiating the target amine, 4-Bromo-2-((phenylamino)methyl)phenol, from its Schiff base precursor. I'll use 2-((phenylamino)methyl)-4-bromophenol as a systematic name. Furthermore, I've outlined a two-step synthesis: Schiff base formation followed by reduction with NaBH4. I anticipate spectral changes will characterize the product effectively.

Confirming Spectral Signatures

Now, I'm focusing on spectral analysis. I anticipate observing N-H and methylene CH2 signals, which will confirm successful amine formation. I will use a Graphviz diagram to visually represent the reaction pathway. For the CAS strategy, I'll state the amine CAS is not widely indexed, but provide the precursor's 886-34-0, highlighting my expertise. I need to re-verify the full structure, making sure no ambiguity exists for the user.

Evaluating Reaction Routes

I'm now comparing the direct Betti reaction with the stepwise reductive amination for synthesizing the target. The Betti route, using 4-bromophenol, formaldehyde, and aniline, appears to be a one-pot approach, forming 4-bromo-2-((phenylamino)methyl)phenol. While potentially attractive, the stepwise Schiff base route from 5-bromosalicylaldehyde provides a more unambiguous and straightforward path, and delivers the exact isomer I need. I'm leaning toward validating the stepwise approach due to its higher reliability.

Topic: Mannich Base Derivatives of 4-Bromophenol and Aniline: Synthesis, Characterization, and Therapeutic Potential

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Mannich reaction stands as a cornerstone of medicinal chemistry, enabling the straightforward synthesis of complex nitrogen-containing molecules from simple precursors.[1] This guide provides a comprehensive technical overview of a specific class of these compounds: Mannich base derivatives synthesized from 4-bromophenol, aniline, and formaldehyde. We delve into the mechanistic underpinnings of the synthesis, offering a field-tested experimental protocol that emphasizes reproducibility and rational experimental design. Furthermore, we detail the essential spectroscopic techniques (FT-IR, NMR, MS) required for unambiguous structural elucidation. The narrative culminates in an exploration of the promising biological applications of these derivatives, particularly in the realms of antimicrobial, anticancer, and antioxidant research, thereby positioning them as valuable scaffolds for future drug discovery initiatives.[2][3][4]

Introduction: The Strategic Value of Mannich Bases

The Mannich reaction is a three-component aminomethylation that forms a crucial C-C bond, involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[5][6][7] The resulting products, known as Mannich bases, are foundational building blocks in the synthesis of numerous pharmaceuticals and natural products. Their value lies in the introduction of an aminoalkyl group, which can significantly enhance a molecule's pharmacokinetic properties, such as water solubility and receptor affinity.[1]

1.1. Rationale for Precursor Selection: 4-Bromophenol and Aniline

The choice of reactants for this guide is deliberate and strategic:

-

4-Bromophenol (The Active Hydrogen Substrate): The phenol ring is highly activated by the hydroxyl group, making it an excellent nucleophile for the Mannich reaction.[8] The hydroxyl group itself is a key pharmacophore for antioxidant activity and hydrogen bonding. The bromine atom at the para-position serves two purposes: it blocks the most reactive site, directing the aminomethylation to the ortho position, and its lipophilic, electron-withdrawing nature can enhance biological potency and membrane permeability.

-

Aniline (The Amine Component): As a primary aromatic amine, aniline provides a core scaffold found in many bioactive compounds. The resulting secondary amine in the final product offers a site for further functionalization and contributes to the molecule's overall physicochemical profile.

-

Formaldehyde (The Linker): This simple aldehyde acts as an electrophilic methylene bridge, covalently linking the phenol and aniline moieties.[7]

The convergence of these three components yields a molecular architecture primed for biological investigation, leveraging the known activities of phenolic and aniline compounds within a novel structural framework.

Synthesis and Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of 2-((phenylamino)methyl)-4-bromophenol is a classic example of electrophilic aromatic substitution on a highly activated ring.

2.1. The Reaction Mechanism

The reaction proceeds via a two-stage mechanism:

-

Formation of the Electrophile (Iminium Ion): The reaction initiates with the nucleophilic addition of aniline to formaldehyde. This is followed by dehydration, typically under mild acidic or thermal conditions, to form a highly reactive electrophilic species known as the N-phenylmethaniminium ion (a Schiff base cation).[5][6][8] This step is crucial, as the iminium ion is a much more potent electrophile than formaldehyde itself.

-

Nucleophilic Attack by the Phenol: The electron-rich 4-bromophenol acts as the nucleophile. The strongly activating hydroxyl group directs the electrophilic attack to the positions ortho to it.[8] The phenol attacks the carbon of the iminium ion, leading to the formation of the final aminomethylated product. This is an example of an electrophilic aromatic substitution.

Diagram: General Mechanism of the Mannich Reaction

Caption: Figure 1: Reaction mechanism for the synthesis of a phenolic Mannich base.

2.2. Field-Tested Experimental Protocol

This protocol describes a reliable one-pot synthesis of 2-((phenylamino)methyl)-4-bromophenol.[9]

Materials:

-

4-Bromophenol (1.0 eq)

-

Aniline (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Ethanol (or Methanol), as solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-bromophenol (e.g., 1.73 g, 10 mmol) in 20 mL of ethanol. Add aniline (0.93 g, 10 mmol) to this solution and stir for 5 minutes at room temperature.

-

Scientist's Insight: Using a slight excess of formaldehyde ensures the complete consumption of the limiting reagents. Ethanol is a good solvent choice as it dissolves the reactants and is easy to remove post-reaction.

-

-

Initiation: Slowly add the aqueous formaldehyde solution (0.90 mL, ~11 mmol) to the stirred mixture.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring for 4-6 hours.

-

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product will often precipitate as a solid. If it does not, pour the mixture into 50 mL of ice-cold water to induce precipitation.

-

Purification: Collect the crude solid by vacuum filtration and wash it with cold water to remove any unreacted formaldehyde or salts. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain the pure Mannich base.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Spectroscopic Characterization and Data Analysis

Unambiguous characterization is the cornerstone of chemical synthesis.[2][10][11] The following techniques are essential for confirming the structure of the synthesized 2-((phenylamino)methyl)-4-bromophenol.

3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present. Key vibrational frequencies to look for include:

-

3400-3300 cm⁻¹: Broad O-H stretch from the phenolic group and a sharper N-H stretch from the secondary amine.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

3000-2850 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH₂-) bridge.[12]

-

~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.[13]

-

~1250 cm⁻¹: C-N stretching of the aryl amine.

-

~600-500 cm⁻¹: C-Br stretching.[14]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

δ 9.0-10.0 ppm: A broad singlet corresponding to the phenolic -OH proton. This peak is D₂O exchangeable.

-

δ 6.8-7.5 ppm: A series of multiplets corresponding to the protons on the two aromatic rings. The specific splitting patterns (doublets, triplets) will depend on the substitution.

-

δ 4.5-5.0 ppm: A singlet corresponding to the two protons of the methylene bridge (-N-CH₂-Ar).[10] This is a highly characteristic peak for Mannich bases.

-

δ 4.0-5.0 ppm: A broad singlet for the N-H proton, which is also D₂O exchangeable.

-

-

¹³C NMR:

-

δ 150-155 ppm: Carbon attached to the phenolic -OH group.

-

δ 110-148 ppm: A series of signals for the other aromatic carbons.

-

δ 110-115 ppm: Carbon bearing the bromine atom (C-Br).

-

δ 45-55 ppm: Signal for the methylene bridge carbon (-CH₂-).

-

3.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight. For 2-((phenylamino)methyl)-4-bromophenol (C₁₃H₁₂BrNO), the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 293 and 295.

Table 1: Summary of Expected Spectroscopic Data

| Technique | Observation | Assignment |

| FT-IR | ~3350 cm⁻¹ (broad) | O-H and N-H stretch |

| ~3050 cm⁻¹ | Aromatic C-H stretch | |

| ~2920 cm⁻¹ | Aliphatic C-H stretch | |

| ~1595 cm⁻¹ | Aromatic C=C stretch | |

| ~550 cm⁻¹ | C-Br stretch | |

| ¹H NMR | ~9.5 ppm (s, 1H) | Phenolic -OH |

| ~7.3-6.8 ppm (m, 8H) | Aromatic protons | |

| ~4.7 ppm (s, 2H) | -N-CH₂-Ar | |

| ¹³C NMR | ~152 ppm | C-OH |

| ~145-115 ppm | Aromatic carbons | |

| ~112 ppm | C-Br | |

| ~50 ppm | -CH₂- | |

| MS (EI) | m/z 293, 295 | [M]⁺, [M+2]⁺ molecular ion peaks |

Potential Biological Applications and Future Directions

The synthesized Mannich bases are not merely synthetic curiosities; they are scaffolds rich with therapeutic potential, drawing from the established bioactivities of their constituent parts.[3]

4.1. Antimicrobial Activity

Mannich bases are widely reported to possess significant antibacterial and antifungal properties.[11][15][16] The mechanism is often attributed to their ability to interact with microbial cell membranes or inhibit essential enzymes.[17] The presence of a lipophilic bromophenyl group can enhance membrane permeability, potentially increasing potency against a range of pathogens, including Gram-positive and Gram-negative bacteria.[16][18]

4.2. Anticancer and Cytotoxic Potential

The structural motif of a phenol linked to an amine is present in many anticancer agents. Phenolic Mannich bases have demonstrated cytotoxicity against various cancer cell lines.[1][18] The proposed mechanisms often involve the induction of apoptosis or inhibition of key signaling pathways. The derivatives of 4-bromophenol and aniline are prime candidates for screening against cell lines such as breast (MCF-7), lung (A549), and colon cancer.[3][18]

4.3. Antioxidant Properties

Phenolic compounds are excellent radical scavengers due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals.[19] The antioxidant potential of these Mannich base derivatives can be evaluated using standard in-vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[10] This property is crucial for combating oxidative stress, which is implicated in numerous chronic diseases.

Diagram: Workflow for Biological Screening

Caption: Figure 2: A generalized workflow for evaluating biological activity.

4.4. Future Directions

The scaffold presented here is ripe for further exploration. Future research should focus on:

-

Structural Diversification: Synthesizing a library of analogs by varying the substituents on both the aniline and phenol rings to establish structure-activity relationships (SAR).

-

Mechanism of Action Studies: For compounds that show promising activity, elucidating the specific molecular targets is a critical next step.

-

In-Vivo Testing: Promising lead compounds should be advanced to animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

Conclusion

The Mannich base derivatives of 4-bromophenol and aniline represent a class of compounds that are not only synthetically accessible but also possess significant therapeutic potential. Their straightforward, one-pot synthesis, combined with a rich potential for biological activity, makes them an attractive area for research in drug discovery. This guide has provided the fundamental mechanistic knowledge, a robust experimental framework, and a clear rationale for their continued investigation as next-generation antimicrobial, anticancer, and antioxidant agents.

References

-

Rosenthal, P. J. (2007). Synthesis and biological evaluation of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives against the cysteine protease falcipain-2 and a chloroquine resistant strain of Plasmodium falciparum. Bioorganic & Medicinal Chemistry. [Link]

-

Ali, S., et al. (2020). Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Heliyon. [Link]

-

ResearchGate. Mannich reaction mechanism for phenols. ResearchGate. [Link]

-

Idhayadhulla, A., et al. (2011). Synthesis of some Mannich base derivatives and their antimicrobial activity study. Der Pharma Chemica. [Link]

-

Dalkara, S., et al. (2005). Evaluation of antimicrobial activities of several mannich bases and their derivatives. Arzneimittelforschung. [Link]

-

Wikipedia. Mannich reaction. Wikipedia. [Link]

-

Kumar, A., et al. (2023). Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. [Link]

-

Idhayadhulla, A., et al. (2011). Synthesis and antimicrobial activity of some new Mannich base derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

BYJU'S. Mannich Reaction Mechanism. BYJU'S. [Link]

-

Al-Amiery, A. A. (2012). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Academia.edu. [Link]

-

Sanghani, S. G., et al. (2010). Synthesis and biological evaluation of some novel Mannich bases. Scholars Research Library. [Link]

-

Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Journal of Asian Natural Products Research. [Link]

-

Raj, R., & V, S. (2022). Recent advances in biological applications of mannich bases — An overview. Future Journal of Pharmaceuticals and Health Sciences. [Link]

-

Aday, T. A., & Dawood, F. (2018). Synthesis and characterization of some New Mannich bases and their thione derivatives. ResearchGate. [Link]

-

Gierat, A., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules. [Link]

-

Siburian, E., et al. (2025). A Review on Mannich Base Derivatives Some of Natural Compounds: Antimicrobial Activities. ResearchGate. [Link]

-

Sathiyanarayanan, K. I., et al. (2012). Antioxidant properties of Mannich bases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Roman, G. (2022). Anticancer Activity of Mannich Bases: A Review of Recent Literature. ResearchGate. [Link]

-

Raman, N., et al. (2011). Synthesis, characterization and biological activities of new mannich bases and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

-

Roman, G. (2022). Anticancer Activity of Mannich Bases: A Review of Recent Literature. ChemMedChem. [Link]

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]

-

Rajeswari, M., et al. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. African Journal of Pure and Applied Chemistry. [Link]

-

Demirkol, O., et al. (2014). One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions. ResearchGate. [Link]

-

Rehman, M. U., et al. (2014). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. American Journal of Chemistry. [Link]

-

Wang, C., et al. (2014). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science. [Link]

-

Sardar, S., et al. (2017). ONE-POT MANNICH BASE SYNTHESIS USING TASK SPECIFIC PROTIC IONIC LIQUIDS. Scribd. [Link]

-

Kumar, A. (2019). Efficient One-Pot Three-Component Mannich Reaction for the Synthesis of Barbituric Acid. ResearchGate. [Link]

-

Huczyński, A., et al. (2013). One-pot synthesis and cytotoxicity studies of new Mannich base derivatives of polyether antibiotic--lasalocid acid. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gazzar/140f8a8459f0f952f4470d9990263f69528d22d2]([Link]

-

Sundaraganesan, N., et al. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Prabavathi, N., et al. Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology. [Link]

-

Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

El-Azab, A. S. (2017). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis of some Mannich base derivatives and their antimicrobial activity study - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant properties of Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-2-((phenylamino)methyl)phenol molecular weight and formula

An in-depth technical analysis of 4-Bromo-2-((phenylamino)methyl)phenol, designed for researchers, synthetic chemists, and drug development professionals.

Executive Overview

4-Bromo-2-((phenylamino)methyl)phenol is a structurally versatile phenolic Mannich base. Characterized by its bifunctional nature—housing both a hydrogen-bond donating phenolic hydroxyl group and a secondary amine—this compound serves as a critical intermediate in organic synthesis and a potent bidentate (N,O-donor) ligand in coordination chemistry. In the realm of drug development, derivatives of this scaffold are highly valued for their ability to chelate transition metals, a mechanism that frequently translates into enhanced antimicrobial, antifungal, and anticancer activities[1].

This guide provides a comprehensive breakdown of its physicochemical properties, a field-proven synthetic methodology, and its applications in modern pharmacophore design.

Physicochemical & Structural Parameters

Understanding the molecular constraints of 4-Bromo-2-((phenylamino)methyl)phenol is essential for predicting its pharmacokinetic behavior (e.g., Lipinski’s Rule of Five) and its reactivity profile. The compound shares the foundational C₁₃H₁₂BrNO formula and molecular weight parameters with its structural isomers[2], but is distinguished by its specific ortho-aminomethylation pattern.

| Parameter | Value | Pharmacological / Synthetic Significance |

| Chemical Name | 4-Bromo-2-((phenylamino)methyl)phenol | IUPAC nomenclature defining the core scaffold. |

| Molecular Formula | C₁₃H₁₂BrNO | Core atomic composition[2]. |

| Molecular Weight | 278.14 g/mol | Optimal for small-molecule drug design (< 500 Da). |

| Exact Mass | 277.0102 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Elemental Composition | C: 56.14%, H: 4.35%, Br: 28.73%, N: 5.04%, O: 5.75% | High bromine content provides a handle for downstream cross-coupling (e.g., Suzuki/Buchwald). |

| H-Bond Donors | 2 (Phenolic -OH, Amine -NH) | Facilitates strong target-protein interactions. |

| H-Bond Acceptors | 2 (Oxygen, Nitrogen) | Essential for aqueous solubility and receptor binding. |

| Rotatable Bonds | 3 | Provides sufficient conformational flexibility for metal chelation. |

Mechanistic Synthesis & Causality

The synthesis of 4-Bromo-2-((phenylamino)methyl)phenol is achieved via a classic three-component Mannich condensation[3]. This reaction relies on the generation of a highly reactive iminium ion from aniline and formaldehyde, which subsequently undergoes electrophilic aromatic substitution with the ortho-activated 4-bromophenol.

Mechanistic pathway of the Mannich reaction yielding 4-Bromo-2-((phenylamino)methyl)phenol.

Protocol: One-Pot Multicomponent Mannich Synthesis

This protocol is designed as a self-validating system, utilizing intrinsic solubility shifts to indicate reaction progress.

Materials:

-

4-Bromophenol: 10 mmol (1.73 g)

-

Aniline: 10 mmol (0.93 g / ~0.91 mL)

-

Formaldehyde (37% aqueous): 10 mmol (~0.81 mL)

-

Absolute Ethanol: 20 mL

Step-by-Step Methodology:

-

Iminium Precursor Formation: Dissolve aniline in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Cool the mixture to 0–5 °C using an ice bath. Add the 37% aqueous formaldehyde dropwise over 10 minutes under vigorous magnetic stirring. Stir for an additional 30 minutes.

-

Nucleophile Addition: Dissolve 4-bromophenol in the remaining 10 mL of ethanol. Add this solution dropwise to the cold iminium mixture.

-

Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

-

In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 4-bromophenol spot (UV active) validates the progression of the substitution.

-

Isolation: Allow the mixture to cool to room temperature, then transfer to an ice bath. The target Mannich base will precipitate as a solid.

-

Purification: Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted starting materials, and recrystallize from an ethanol/water mixture to yield the pure product.

Causality of Experimental Choices (Expertise & Experience):

-

Solvent Selection (Absolute Ethanol): Ethanol provides optimal solubility for the starting materials but acts as an anti-solvent for the resulting Mannich base at low temperatures. This thermodynamic shift drives the reaction forward via precipitation and simplifies downstream purification without the need for column chromatography.

-

Temperature Control (0–5 °C Initial, then Reflux): The initial ice bath suppresses the highly exothermic polymerization of formaldehyde and aniline, preventing the formation of unwanted aminal oligomers or Bakelite-type resins. Subsequent refluxing provides the activation energy necessary to temporarily disrupt the aromaticity of 4-bromophenol during the formation of the Wheland intermediate[3].

Coordination Chemistry & Drug Development Applications

In pharmaceutical development, Mannich bases like 4-Bromo-2-((phenylamino)methyl)phenol are highly prized for their ability to act as bidentate ligands. The adjacent nitrogen (amine) and oxygen (phenolate) atoms create a perfect geometric pocket for chelating transition metals such as Cu(II), Ni(II), Pt(IV), and Zn(II)[1].

Workflow of transition metal chelation using the synthesized N,O-donor Mannich base ligand.

Pharmacological Causality: The formation of a metal complex alters the polarity of the metal ion by partially sharing its positive charge with the donor groups of the ligand. This increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid bilayers of bacterial or fungal cell membranes. Once inside the cell, these complexes disrupt enzymatic functions and DNA replication, leading to potent antimicrobial and cytotoxic (anticancer) effects[1]. Furthermore, the para-bromo substituent on the phenol ring increases the overall lipophilicity (LogP) of the molecule, further enhancing cellular uptake compared to its non-halogenated analogs.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following spectroscopic benchmarks must be met:

-

¹H NMR (CDCl₃, 400 MHz): A distinct singlet integrating to 2H should appear around δ 4.30 ppm, corresponding to the methylene bridge (-CH₂-). The phenolic -OH typically appears as a highly deshielded broad singlet around δ 10.0–10.5 ppm due to strong intramolecular hydrogen bonding with the adjacent amine nitrogen.

-

FT-IR (KBr pellet): A broad stretching frequency at ~3400 cm⁻¹ confirms the presence of the phenolic -OH, while a sharper, distinct peak at ~3300 cm⁻¹ corresponds to the secondary -NH stretch. The C-Br stretch will present in the fingerprint region between 500–600 cm⁻¹.

References

-

Molbase - 2-[(4-bromoanilino)methyl]phenol (Isomeric Structural Data). Retrieved from: [Link]

-

ResearchGate - Design, synthesis, and evaluation of some metal ion complexes of mannich base derived from 2-Mercaptobenzimidazole as potential antimicrobial agents. Retrieved from: [Link]

Sources

Literature review on N-benzyl aniline derivatives of salicylaldehyde

From Schiff Base Precursors to Reduced Pharmacophores

Executive Summary

This technical guide reviews the chemical synthesis, structural properties, and pharmacological applications of N-benzyl aniline derivatives derived from salicylaldehyde . These compounds represent a critical scaffold in medicinal chemistry, existing primarily in two functional forms: the Schiff base (imine) precursor (N-salicylideneaniline) and the reduced (amine) pharmacophore (N-(2-hydroxybenzyl)aniline).

While the Schiff base form is renowned for its photochromic properties and metal chelation capabilities, the reduced N-benzyl aniline form offers enhanced metabolic stability and rotational flexibility, making it a privileged scaffold for enzyme inhibitors (AChE, Carbonic Anhydrase) and antimicrobial agents (MRSA).

Chemical Identity & Structural Logic

The core structure arises from the condensation of Salicylaldehyde (2-hydroxybenzaldehyde) with an Aniline derivative.

-

The Precursor (Schiff Base): Characterized by an azomethine bond (

).[1][2][3][4] It exhibits keto-enol tautomerism facilitated by an intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen. -

The Target (N-Benzyl Aniline): Characterized by a methylene bridge (

). This reduction removes the hydrolytically unstable imine linkage, resulting in a secondary amine that retains the ortho-hydroxyl group for hydrogen bonding or metal chelation.

Figure 1: Structural Transformation & Synthesis Logic

Caption: Synthesis pathway transitioning from the labile Schiff base (Imine) to the stable N-benzyl aniline (Amine) scaffold.

Synthesis Protocols

3.1. Method A: Conventional Schiff Base Condensation

This step forms the N-salicylideneaniline intermediate.

-

Reagents: Salicylaldehyde (1.0 eq), Substituted Aniline (1.0 eq).

-

Solvent: Ethanol or Methanol (Absolute).

-

Catalyst: Glacial acetic acid (trace) or Lewis acids (e.g.,

for difficult substrates). -

Conditions: Reflux for 2–4 hours.

-

Work-up: Cooling induces crystallization. Filtration and recrystallization from ethanol.[1][3][4][5][6]

-

Critical Control Point: Water removal is essential to drive equilibrium forward (Dean-Stark trap or molecular sieves can be used for scale-up).

3.2. Method B: Reductive Amination (The "N-Benzyl" Formation)

This step converts the imine to the stable amine.

-

Precursor: Isolated Schiff base OR One-pot in situ generation.

-

Reducing Agent: Sodium Borohydride (

) is preferred over -

Protocol:

-

Dissolve Schiff base in Methanol (0.1 M).

-

Cool to 0°C.

-

Add

(1.5–3.0 eq) portion-wise over 30 mins. -

Stir at RT for 2–6 hours.

-

Quench: Add dilute HCl or water.

-

Extraction: DCM or Ethyl Acetate.

-

-

Yield Expectations: 85–95%.

3.3. Green Chemistry Alternatives

Recent literature highlights Solid-State Synthesis (grinding reagents in a mortar with

Biological Applications & Mechanism of Action

The N-benzyl aniline derivatives function primarily through hydrophobic interactions (via the aromatic rings) and hydrogen bonding/chelation (via the ortho-hydroxyl and amine nitrogen).

4.1. Enzyme Inhibition (AChE & Carbonic Anhydrase)

Substituted N-benzyl anilines have shown potent inhibition of Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA).[7]

-

Mechanism: The benzyl moiety fits into the hydrophobic pocket of the enzyme active site, while the secondary amine/hydroxyl mimics the transition state or chelates the Zinc ion (in hCA).

-

Key Data: N-benzyl-4-chloroaniline exhibited

values in the nanomolar range (182 nM) against AChE [2].[7]

4.2. Antimicrobial Activity (MRSA)

The reduced forms are selective antibacterial agents against Gram-positive bacteria, specifically Methicillin-Resistant Staphylococcus aureus (MRSA).

-

SAR Insight: Halogenation (Cl, Br) on the salicylaldehyde ring significantly enhances membrane permeability and potency [3].

Table 1: Comparative Biological Activity Profiles

| Derivative Class | Target | Key Substitution ( | Activity Metric ( | Ref |

| N-Benzyl Aniline | AChE (Alzheimer's) | 4-Cl (Aniline ring) | 182.45 nM | [2] |

| N-Benzyl Aniline | hCA I (Glaucoma) | 4-Cl (Aniline ring) | 243.11 nM | [2] |

| N-Benzyl Aniline | MRSA (Bacteria) | 3,5-Di-Br (Salicyl ring) | MIC: 2–4 | [3] |

| Schiff Base | E. coli | Unsubstituted | Moderate | [4] |

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is tunable via ring substitutions. The diagram below illustrates the "Sweet Spots" for modification.

Figure 2: SAR Logic for N-Benzyl Aniline Derivatives

Caption: Structure-Activity Relationship map highlighting critical sites for pharmacological optimization.

References

-

BenchChem Technical Support. (2025).[1] Application Notes and Protocols: N-Benzylideneaniline Derivatives. BenchChem. Link

-

Arabian Journal of Chemistry. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Link

-

Xia, Z., et al. (2015).[8] N-benzyl aniline derivatives as reversible and selective antibacterial agents against MRSA. European Journal of Medicinal Chemistry, 97, 83-93.[8] Link

-

Rec. Sci. (2018).[9] Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media. International Journal of Recent Scientific Research. Link

-

RSC Advances. (2020). One-pot construction of carbohydrate scaffolds mediated by metal catalysts. Royal Society of Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijstr.org [ijstr.org]

- 4. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 8. patents.google.com [patents.google.com]

- 9. recentscientific.com [recentscientific.com]

Engineering Adamantyl Retinoid-Related Molecules: The Strategic Role of 4-Bromo-2-aminomethylphenol in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the design of targeted antineoplastic agents relies heavily on versatile, bifunctional building blocks. 4-Bromo-2-aminomethylphenol (also designated as 2-(aminomethyl)-4-bromophenol) has emerged as a critical synthetic intermediate, particularly in the development of adamantyl retinoid-related molecules (RRMs).

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a strategic pharmacophore scaffold. The molecule presents three distinct sites for orthogonal functionalization:

-

The Primary Amine: Serves as a vector for introducing polar interactions (e.g., hydrogen bonding with target proteins) and can be easily derivatized into amides, guanidines, or Boc-protected intermediates.

-

The Phenolic Hydroxyl: Modulates the physicochemical profile (pKa, solubility) and can be alkylated to tune the lipophilicity of the resulting drug candidate.

-

The Aryl Bromide: Acts as a highly reactive handle for sp²-sp² cross-coupling reactions (such as Suzuki-Miyaura coupling), allowing for the modular attachment of bulky hydrophobic moieties like adamantyl-phenyl groups.

This technical guide dissects the synthesis, validation, and pharmacological application of 4-bromo-2-aminomethylphenol derivatives, specifically focusing on their role as DNA Polymerase

Physicochemical Profiling

Understanding the baseline properties of the precursor is essential for predicting its behavior in complex synthetic workflows and biological assays.

Table 1: Physicochemical Properties of 4-Bromo-2-aminomethylphenol

| Property | Value / Description | Analytical Significance |

| CAS Registry Number | 58349-96-5 | Standard identifier for procurement and safety tracking. |

| Molecular Weight | 202.05 g/mol | Ideal low-molecular-weight fragment for lead generation. |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Favorable for cellular permeability prior to derivatization. |

| Physical State | Solid (Hydrochloride salt) | High stability; m.p. 242°C ensures thermal robustness. |

| SMILES | C1=CC(=C(C=C1Br)CN)O | Utilized for in silico docking and cheminformatics. |

Data sourced from PubChem CID 2240102.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4-bromo-2-aminomethylphenol hydrochloride requires strict control over electrophilic aromatic substitution to prevent over-alkylation or O-alkylation. We utilize a modified Tscherniac-Einhorn amidoalkylation followed by acidic hydrolysis 1.

Protocol 1: Synthesis of 2-Aminomethyl-4-bromophenol Hydrochloride

Step 1: Amidoalkylation

-

Procedure: Dissolve 4-bromophenol (5.78 mmol) and N-hydroxymethyl-chloroacetamide (5.78 mmol) in a 9:1 mixture of acetic acid and sulfuric acid. Stir at room temperature for 72 hours.

-

Causality & Rationale: Why this specific acid blend? Sulfuric acid acts as a strong protic catalyst to generate a highly reactive iminium/carbocation intermediate from the N-hydroxymethyl-chloroacetamide. Acetic acid serves as a miscible, polar solvent that solubilizes the starting materials without causing the excessive sulfonation of the aromatic ring that pure H₂SO₄ would induce. The phenol group strongly directs the electrophile to the ortho position.

-

Self-Validation (QC): Quench an aliquot in iced water, neutralize with Na₂CO₃, and extract with dichloromethane. TLC (Hexane/Ethyl Acetate 3:1) must show the disappearance of 4-bromophenol. The intermediate (N-(5-Bromo-2-hydroxybenzyl)-2-chloroacetamide) is validated via ¹H-NMR (300 MHz, DMSO-d6): The presence of a broad singlet at δ 9.99 (phenolic OH) and a triplet at δ 8.60 (amide NH) confirms successful ortho-C-alkylation rather than unwanted O-alkylation.

Step 2: Acidic Hydrolysis

-

Procedure: Suspend the intermediate (4.5 mmol) in 25 mL of concentrated HCl and 100 mL of ethanol. Reflux for 6 hours. Concentrate the mixture under reduced pressure.

-

Causality & Rationale: Concentrated HCl effectively cleaves the chloroacetamide protecting group. However, the resulting hydrochloride salt is highly polar and hygroscopic. To drive crystallization, we perform an azeotropic removal of water by adding 25 mL of ethanol three consecutive times and evaporating. This forces the removal of residual water, allowing the pure salt to precipitate upon trituration with diethyl ether.

-

Self-Validation (QC): The isolation of a solid product with a sharp melting point of 242°C (Yield: ~88%) confirms the purity of the hydrochloride salt without the need for column chromatography.

Workflow Visualization

Synthetic workflow of 4-bromo-2-aminomethylphenol and its conversion into POLA1 inhibitors.Pharmacological Application: POLA1 Inhibition in Oncology

Once 4-bromo-2-aminomethylphenol is synthesized, the bromine atom is leveraged in Palladium-catalyzed cross-coupling reactions with adamantyl-phenylboronates. The resulting adamantyl retinoid-related molecules (RRMs) exhibit potent antitumor and anti-angiogenic properties 3.

Mechanism of Action

The primary target of these derivatives is DNA Polymerase

Quantitative Biological Data

To validate the structure-activity relationship (SAR), an in vitro primer extension assay utilizing recombinant POLA1 protein is employed. The table below summarizes the causality between structural modifications of the 4-BAMP scaffold and enzymatic inhibition.

Table 2: Comparative POLA1 Inhibitory Activity of 4-BAMP Derivatives

| Compound / Derivative | Key Structural Feature | Cytotoxicity Profile | POLA1 Primary Extension Inhibition |

| Adarotene (Control) | Typical retinoid scaffold | High | Complete inhibition at ≤ 10 μM |

| Compound 4b | 3-aminomethyl + methoxy group | High (HT-29 Colon) | Complete inhibition at ≤ 10 μM |

| Compound 12 | Oxime derivative | High | Complete inhibition at ≤ 10 μM |

| Compound 4a | 3-aminomethyl + phenolic OH | High (MM487 Mesothelioma) | Reduced potency (Inhibition at 100 μM) |

| Compound 15 | Carboxymethoxy group | Non-cytotoxic | No inhibition detected |

Data synthesized from primer extension assays evaluating adamantyl RRMs3.

Pathway Visualization

Mechanistic pathway of POLA1 inhibition by adamantyl retinoid-related molecules.Conclusion

The utility of 4-bromo-2-aminomethylphenol in medicinal chemistry extends far beyond simple ligation. By providing a rigid aromatic core flanked by an ionizable amine, a tunable phenol, and a cross-coupling-ready bromide, it enables the rapid assembly of complex pharmacophores. As demonstrated by its application in the synthesis of POLA1-inhibiting adamantyl retinoids, mastering the self-validating synthesis and functionalization of this intermediate is a critical competency for drug discovery teams targeting aggressive neoplasms.

References

- Retinoid derivatives with antitumor activity (EP3301085A1). Google Patents.

- 2-(Aminomethyl)-4-bromophenol | CID 224010. PubChem.

- Novel adamantyl retinoid-related molecules with POLA1 inhibitory activity. AUB ScholarWorks.

Sources

IUPAC name for 4-Bromo-2-((phenylamino)methyl)phenol

An In-Depth Technical Guide to 4-Bromo-2-[(E)-(phenylimino)methyl]phenol: Synthesis, Structure, and Applications

Introduction and Nomenclature Clarification

This technical guide provides a comprehensive overview of 4-bromo-2-[(E)-(phenylimino)methyl]phenol , a Schiff base compound of significant interest in materials science and coordination chemistry. It is crucial to begin by clarifying the compound's nomenclature. While sometimes referred to by names suggesting a reduced amine linkage, such as "4-Bromo-2-((phenylamino)methyl)phenol," the stable and well-characterized product of the standard synthesis is the imine, or Schiff base, shown below. The correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-2-[(E)-(phenylimino)methyl]phenol .

This molecule belongs to the N-salicylideneaniline class, which is renowned for its fascinating chromic properties, specifically thermochromism—the ability to change color in response to temperature variations[1][2]. This behavior, rooted in subtle structural and electronic rearrangements, makes it a prime candidate for the development of "smart" materials. Furthermore, its structure features key donor atoms that allow it to act as a potent bidentate ligand for forming metal complexes with potential biological activities[3].

This document will provide researchers, chemists, and drug development professionals with a detailed exploration of its synthesis, structural intricacies, spectroscopic signature, and functional applications, grounded in established scientific literature.

Caption: Intramolecular O-H···N hydrogen bond forming a stable S(6) ring.

Physicochemical Data Summary

The key identifying and physical properties of the compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-[(E)-(phenylimino)methyl]phenol | [4] |

| CAS Number | 15597-75-8 | [4] |

| Molecular Formula | C₁₃H₁₀BrNO | [4] |

| Molecular Weight | 276.13 g/mol | [5][4] |

| Appearance | Orange or yellow crystalline solid | [6][5] |

| Key IR Absorption | ~1614 cm⁻¹ (C=N stretch) | [5] |

Synthesis and Mechanistic Insights

Principle: The Schiff Base Condensation Reaction

The synthesis of 4-bromo-2-[(E)-(phenylimino)methyl]phenol is a classic example of a Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine (aniline) to an aldehyde (5-bromosalicylaldehyde), followed by the elimination of a water molecule to form the characteristic imine (C=N) double bond. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants while allowing the less soluble product to precipitate upon formation or cooling, facilitating easy isolation.[6][5]

Detailed Experimental Protocol

This protocol is adapted from established and verified literature procedures.[6][5]

Materials:

-

5-Bromosalicylaldehyde (1.00 g, 5.0 mmol)

-

Aniline (0.47 g, 0.46 mL, 5.0 mmol)

-

Absolute Ethanol (50 mL)

Procedure:

-

Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.00 g (5.0 mmol) of 5-bromosalicylaldehyde in 25 mL of absolute ethanol. In a separate beaker, dissolve 0.47 g (5.0 mmol) of aniline in 25 mL of absolute ethanol.

-

Reaction Initiation: Combine the two ethanolic solutions in the round-bottom flask. Equip the flask with a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux with stirring. Maintain reflux for a period of 3-4 hours. The causality for heating is to provide the necessary activation energy for the dehydration step of the mechanism, driving the equilibrium towards product formation.

-

Product Isolation: After the reflux period, allow the mixture to cool slowly to room temperature. A light orange or yellow precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with a small amount of cold absolute ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum desiccator over a drying agent (e.g., P₂O₅ or CaCl₂) to yield the final compound. A typical yield for this reaction is high, often around 90%.[3]

Self-Validation: The identity and purity of the synthesized product must be confirmed through characterization techniques as described in Section 4.0, including melting point determination and spectroscopy (IR, NMR).

Sources

- 1. Chromic Schiff bases: transformative stimuli-responsive systems for next-generation soft materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00109A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-2-[(phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo-and thermoresponsive N -salicylideneaniline derivatives: solid-state studies and structural aspects - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ03056F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 4-Bromo-2-((phenylamino)methyl)phenol via Reductive Amination

Executive Summary

This application note details the synthesis of 4-Bromo-2-((phenylamino)methyl)phenol (also referred to as a reduced Schiff base ligand) via the reductive amination of 4-bromo-2-hydroxybenzaldehyde with aniline . This class of compounds—aminomethylphenols—serves as a critical scaffold in the development of "Salan" type ligands for organometallic catalysis and as pharmacophores in drug discovery due to their chelating abilities and biological activity.

The protocol utilizes a stepwise one-pot reductive amination strategy.[1] This approach favors the formation of the imine (Schiff base) intermediate prior to reduction, mitigating the risk of direct aldehyde reduction and ensuring high chemoselectivity. We employ Sodium Borohydride (NaBH₄) in methanol, a method selected for its operational simplicity, high yield, and green chemistry profile compared to chlorinated solvent routes.

Scientific Foundation & Retrosynthetic Analysis

Structural Logic

The target molecule is characterized by a phenol core substituted at the ortho position with a secondary amine linker and a bromine atom at the para position relative to the methylene bridge (position 4).

-

Target: 4-Bromo-2-((phenylamino)methyl)phenol[2]

-

Precursors:

-

Electrophile: 4-Bromo-2-hydroxybenzaldehyde (4-Bromosalicylaldehyde)

-

Nucleophile: Aniline (Benzenamine)

-

Reductant: Sodium Borohydride (NaBH₄)[3]

-

Note on Regiochemistry: It is critical to distinguish the starting material. The prompt specifies the 4-bromo isomer of the phenol product.[2][4] This requires 4-bromo-2-hydroxybenzaldehyde (Br meta to OH), distinct from the more common 5-bromo isomer (Br para to OH).

Reaction Mechanism

The synthesis proceeds via two distinct mechanistic stages occurring in a single vessel:

-